3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

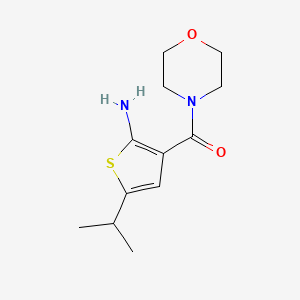

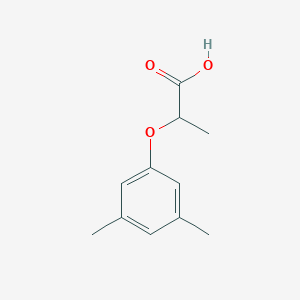

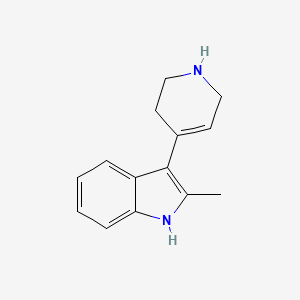

3-Amino-N,N-diethyl-4-(methylamino)benzenesulfonamide (3-ADEMBS) is a compound with a wide range of applications in scientific research. It is a sulfonamide derivative of the aromatic amine family, and its chemical structure consists of an aromatic ring with a sulfonamide group attached to the nitrogen atom. 3-ADEMBS is a white crystalline solid with a melting point of 122-126°C and a solubility of 0.2 g/100 mL in water. It is a versatile compound that can be used in many laboratory experiments, and it has a number of biochemical and physiological effects on living organisms. In

Scientific Research Applications

Photodynamic Therapy and Photosensitization

A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy. This compound demonstrated promising fluorescence properties and high singlet oxygen quantum yield, making it potentially useful as a Type II photosensitizer in cancer treatment.

Enzyme Inhibition and Molecular Docking Studies

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, which were evaluated for their effects on various enzyme activities. Their study, detailed in Alyar et al. (2019), demonstrated the potential of these compounds as enzyme inhibitors, which could have implications in various biological and pharmacological applications.

Antimicrobial Activity

Research by Abbasi et al. (2015) involved synthesizing derivatives of benzenesulfonamide with antibacterial properties. These compounds showed significant antibacterial activity against various bacterial strains, suggesting their potential use as antimicrobial agents.

Synthesis and Characterization of Pharmaceutical Drugs

Thamizharasi, Vasantha, & Reddy (2002) synthesized anti-microbial pharmaceutical drugs from benzenesulfonamide derivatives, as reported in Thamizharasi et al. (2002). They discovered that small structural changes in these compounds could lead to increased pharmacological activity.

Anticancer Activity

Karakuş et al. (2018) conducted a study, detailed in Karakuş et al. (2018), on novel benzenesulfonamide derivatives, evaluating their anticancer activity against human colorectal and cervix carcinoma cell lines. This research highlights the potential of benzenesulfonamide derivatives in developing new anticancer treatments.

Inhibition of Membrane-Bound Phospholipase A2

Oinuma et al. (1991) synthesized a series of benzenesulfonamide derivatives and evaluated them as inhibitors of membrane-bound phospholipase A2, as reported in Oinuma et al. (1991). This research contributes to the understanding of inflammatory processes and the development of potential therapeutic agents.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could impact how this compound interacts with its targets and exerts its effects.

Biochemical Analysis

Biochemical Properties

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition can lead to changes in pH regulation within cells, affecting various metabolic processes. Additionally, this compound interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as MDA-MB-231, by increasing the annexin V-FITC percent . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function. For instance, its interaction with carbonic anhydrase IX can shift cellular metabolism towards anaerobic glycolysis, impacting energy production and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its inhibition of carbonic anhydrase IX involves binding to the enzyme’s active site, preventing its normal function in pH regulation . This inhibition can lead to downstream effects on gene expression and cellular metabolism, contributing to its antiproliferative properties. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Understanding the dosage-dependent effects of this compound is essential for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of carbonic anhydrase IX affects the metabolic flux, leading to changes in metabolite levels and energy production . Additionally, the compound may influence other metabolic pathways, contributing to its overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may accumulate in certain compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential and optimization.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes. Studying the subcellular localization of this compound can provide valuable information for developing targeted therapies.

Properties

IUPAC Name |

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-4-14(5-2)17(15,16)9-6-7-11(13-3)10(12)8-9/h6-8,13H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCURWJISNMINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391035 |

Source

|

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49804-44-6 |

Source

|

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)